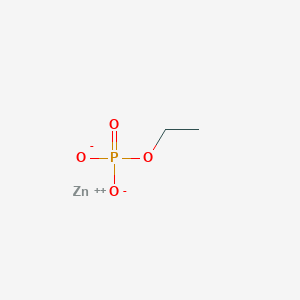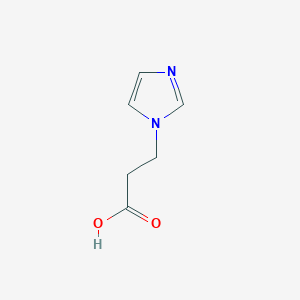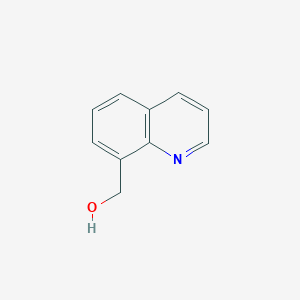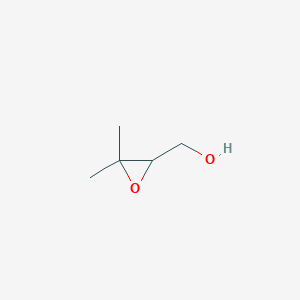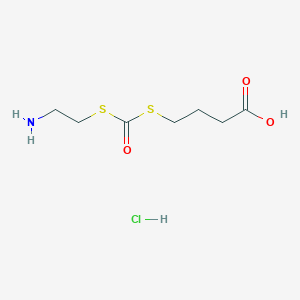
Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 4-mercaptobutyric acid, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 4-mercaptobutyric acid, hydrochloride is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DTNB or Ellman's reagent, and it is commonly used in biochemical assays to measure the concentration of thiol groups in proteins and other biomolecules.
Mechanism of Action
DTNB works by reacting with thiol groups to form a mixed disulfide bond. This reaction produces a yellow-colored compound that can be detected using a spectrophotometer. The amount of yellow color produced is proportional to the concentration of thiol groups in the sample, allowing researchers to quantify the amount of thiol groups present.
Biochemical and Physiological Effects:
DTNB has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in biochemical assays and other research applications.
Advantages and Limitations for Lab Experiments
DTNB has several advantages as a reagent for measuring thiol groups. It is highly specific for thiol groups and does not react with other functional groups in proteins and other biomolecules. It is also relatively easy to use and can be adapted for use in a wide range of assays and experimental systems.
However, there are also some limitations to the use of DTNB. One limitation is that it can only measure the concentration of free thiol groups in a sample. It cannot detect thiol groups that are involved in disulfide bonds or other chemical modifications. Another limitation is that the reaction between DTNB and thiol groups is relatively slow, which can limit the sensitivity of the assay.
Future Directions
There are several potential future directions for research on DTNB and related compounds. One area of interest is the development of new reagents that can measure thiol groups in more complex biological systems, such as living cells and tissues. Another area of interest is the use of DTNB and related compounds in the development of new drugs and therapies for diseases that involve thiol groups, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, DTNB is a widely used reagent for measuring thiol groups in proteins and other biomolecules. It has several advantages as a reagent, including high specificity and ease of use. However, there are also some limitations to its use, and future research is needed to develop new reagents and applications for thiol group measurement.
Synthesis Methods
DTNB can be synthesized by reacting 5,5'-dithiobis(2-nitrobenzoic acid) with 2-aminoethylmercaptan and 4-mercaptobutyric acid in the presence of hydrochloric acid. The resulting compound is a yellow powder that is soluble in water and other polar solvents.
Scientific Research Applications
DTNB is widely used in scientific research as a reagent for measuring thiol groups in proteins and other biomolecules. Thiol groups are important functional groups that play a key role in many biological processes, including enzyme catalysis, protein folding, and redox signaling. By measuring the concentration of thiol groups in a sample, researchers can gain insights into the structure and function of proteins and other biomolecules.
properties
CAS RN |
19213-25-3 |
|---|---|
Molecular Formula |
C7H14ClNO3S2 |
Molecular Weight |
259.8 g/mol |
IUPAC Name |
4-(2-aminoethylsulfanylcarbonylsulfanyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3S2.ClH/c8-3-5-13-7(11)12-4-1-2-6(9)10;/h1-5,8H2,(H,9,10);1H |
InChI Key |
CQRVOHIUVQUYHZ-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)CSC(=O)SCCN.Cl |
Canonical SMILES |
C(CC(=O)O)CSC(=O)SCCN.Cl |
Other CAS RN |
19213-25-3 |
synonyms |
Dithiocarbonic acid S-(2-aminoethyl) ester S-ester with 4-mercaptobuty ric acid hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






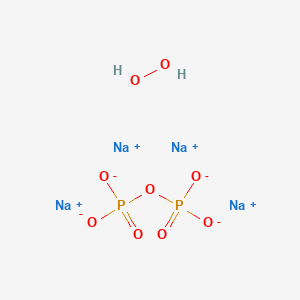

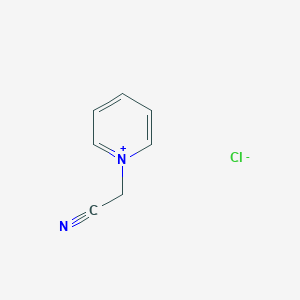
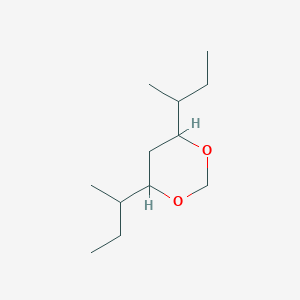
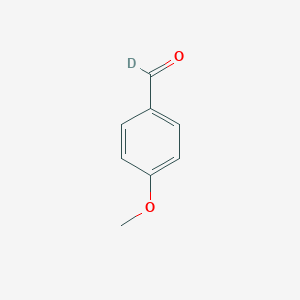
![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)
